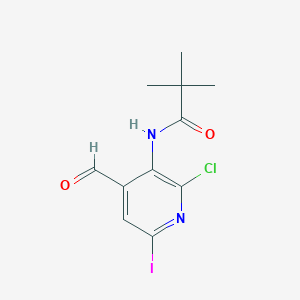
3-Chloro-2-fluorobenzamidine
Descripción general
Descripción
3-Chloro-2-fluorobenzamidine is a chemical compound with the molecular formula C7H6ClFN2 . It has an average mass of 172.59 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorobenzamidine consists of a benzene ring substituted with a chloro group, a fluoro group, and an amidine group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-fluorobenzamidine are not available, related compounds like trifluoromethylpyridines have been used in the synthesis of agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-fluorobenzamidine are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Charge Density Analysis and Molecular Interactions
A study by Hathwar and Row (2011) explored charge density distribution in molecular crystals featuring heterohalogen (Cl···F) and homohalogen (F···F) interactions, using high-resolution X-ray diffraction data. Although this research does not directly involve 3-Chloro-2-fluorobenzamidine, it highlights the significance of Cl···F interactions in molecular crystals, which could be relevant for understanding the properties and reactivity of similar compounds (Hathwar & Row, 2011).
Synthesis and Characterization of Heterocyclic Molecules
Murthy et al. (2017) detailed the synthesis, characterization, and reactivity study of a heterocycle-based molecule, demonstrating the application of fluoro and chloro substitutions in molecular synthesis and characterization. Their work offers insights into the chemical properties and potential applications of compounds with structural similarities to 3-Chloro-2-fluorobenzamidine (Murthy et al., 2017).
Corrosion Inhibition and Biocidal Agents
Abousalem et al. (2019) investigated the corrosion inhibition effects of fluorophenyl-2,2′-bichalcophenes, including compounds structurally related to 3-Chloro-2-fluorobenzamidine, on carbon steel. This research demonstrates the dual utility of such compounds as corrosion inhibitors and biocidal agents, highlighting their economic and environmental benefits (Abousalem et al., 2019).
Reactivity of Halogenated Carbenes
Moya-Barrios et al. (2009) examined the reactivity of chloro- and fluoro(pyridinium)carbenes, providing insight into the behavior of halogenated carbenes, which could be pertinent to understanding reactions involving 3-Chloro-2-fluorobenzamidine or related compounds (Moya-Barrios et al., 2009).
Development of Pharmaceutical Intermediates
Yoshida et al. (2014) discussed the development of a practical and scalable synthetic route to a novel If channel inhibitor, showcasing the application of fluoro and chloro substituents in the development of pharmaceutical intermediates. This research could provide a framework for synthesizing related compounds, including 3-Chloro-2-fluorobenzamidine (Yoshida et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-2-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPSHOTEFAIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



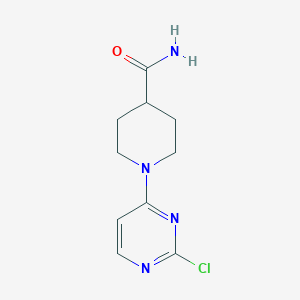
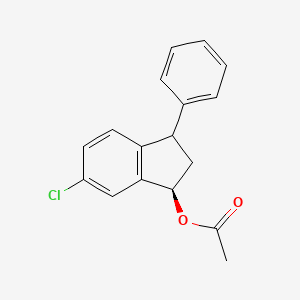


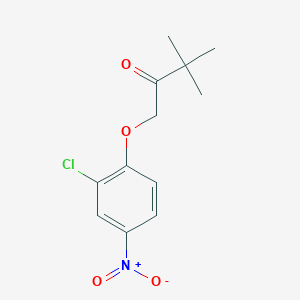
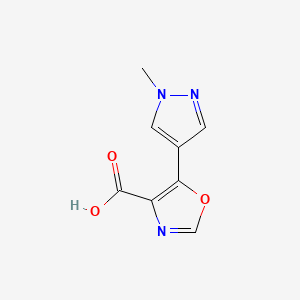
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
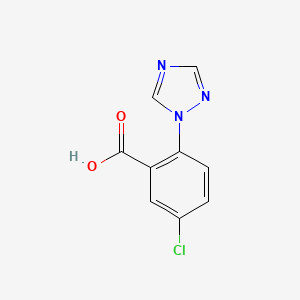

![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)

